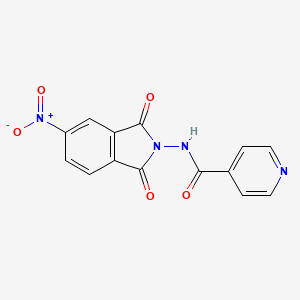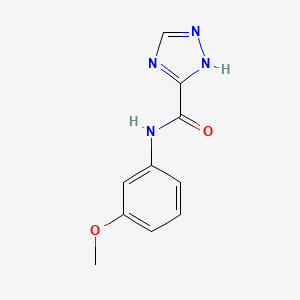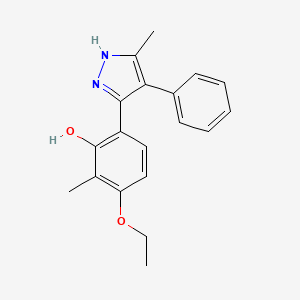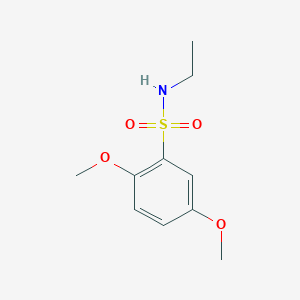
N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide, also known as DFB, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of sulfonamides and is known for its ability to inhibit carbonic anhydrase IX (CA IX), which is overexpressed in many cancer types.
Mecanismo De Acción
N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide binds to the active site of CA IX, which is located in the catalytic domain of the enzyme. This binding inhibits the catalytic activity of CA IX, which results in the reduction of extracellular acidification and subsequent inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects
N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide inhibits the growth and migration of cancer cells by reducing the acidification of the tumor microenvironment. Additionally, N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide in lab experiments is its selectivity for CA IX. This allows for the specific inhibition of CA IX without affecting other carbonic anhydrase isoforms. However, one of the limitations of using N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide in scientific research. One potential direction is the development of N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide analogs with improved solubility and potency. Additionally, the combination of N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide with other cancer therapies, such as chemotherapy and immunotherapy, could be explored as a potential treatment strategy. Furthermore, the use of N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide as a diagnostic tool for the detection of CA IX overexpression in cancer could also be investigated.
Métodos De Síntesis
The synthesis of N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide involves the reaction of 2,4-difluoroaniline with isobutylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified by recrystallization to obtain pure N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide.
Aplicaciones Científicas De Investigación
N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide has been extensively used in scientific research due to its ability to selectively inhibit CA IX, which is overexpressed in many cancer types. CA IX is known to play a crucial role in the acidification of the tumor microenvironment, which promotes tumor growth and metastasis. Therefore, the inhibition of CA IX by N-(2,4-difluorophenyl)-4-isobutylbenzenesulfonamide has been explored as a potential therapeutic strategy for cancer treatment.
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-4-(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO2S/c1-11(2)9-12-3-6-14(7-4-12)22(20,21)19-16-8-5-13(17)10-15(16)18/h3-8,10-11,19H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBISMVKMHHQML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-[2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl]-2-furoate](/img/structure/B5661694.png)
![{(3R*,4R*)-4-[(4-methyl-1-piperazinyl)methyl]-1-[3-(3-pyridinyl)propanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5661696.png)


![N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(4-methyl-1-piperazinyl)acetamide triethanedioate](/img/structure/B5661721.png)
![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B5661728.png)

![2-methyl-N-[1-(3,4,5-trimethoxyphenyl)ethyl]-1-benzofuran-5-carboxamide](/img/structure/B5661736.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5661749.png)

![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-(6-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B5661765.png)

![(1S*,5R*)-3-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5661802.png)
![5-[(4-methylbenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5661805.png)